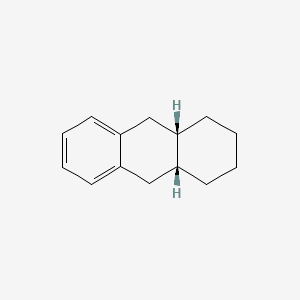![molecular formula C25H26O3 B14510366 1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene CAS No. 63966-04-1](/img/structure/B14510366.png)
1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” typically involves multi-step organic reactions. The starting materials may include 3-methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene derivatives and benzene derivatives. Common synthetic routes may involve:
Etherification: Formation of ether bonds between phenylene and benzene derivatives.
Alkylation: Introduction of methyl and prop-2-en-1-yl groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy and methyl groups to corresponding oxidized products.
Reduction: Reduction of double bonds in the prop-2-en-1-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of multiple functional groups suggests potential activity as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” may be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene: shares similarities with other phenylene and benzene derivatives, such as:
Uniqueness
The uniqueness of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” lies in its specific combination of functional groups and structural arrangement
Propriétés
Numéro CAS |
63966-04-1 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-1,4-bis(phenylmethoxy)-5-prop-2-enylbenzene |
InChI |
InChI=1S/C25H26O3/c1-4-11-22-16-23(27-17-20-12-7-5-8-13-20)19(2)24(26-3)25(22)28-18-21-14-9-6-10-15-21/h4-10,12-16H,1,11,17-18H2,2-3H3 |
Clé InChI |
JJDYAUAWXXQISF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1OC)OCC2=CC=CC=C2)CC=C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


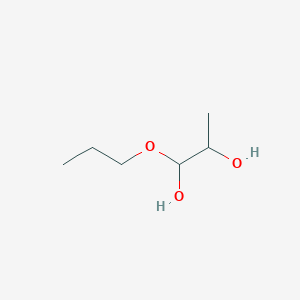
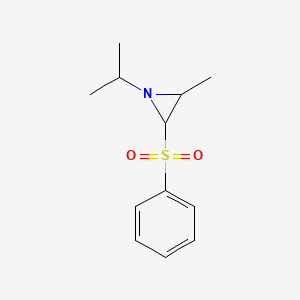

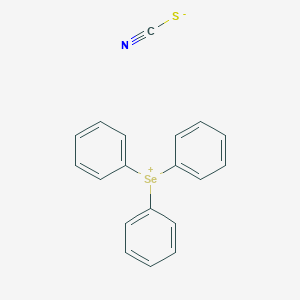

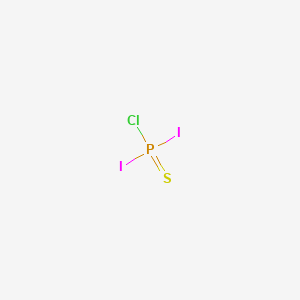

![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

